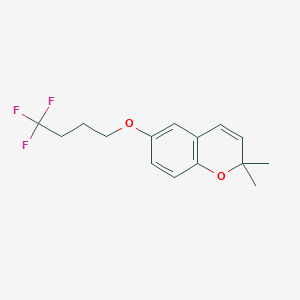
2,2-Dimethyl-6-(4,4,4-trifluorobutoxy)-2H-chromene
説明
科学的研究の応用
Synthesis Methods and Derivatives
Synthesis Approaches : Innovative methods for synthesizing 2,2-Dimethyl-2H-chromene and its derivatives have been explored. For instance, Kawase et al. (1982) developed a one-step method from salicylaldehyde and ethyl 3-methyl-2-butenoate, proving efficient for preparing various derivatives (Kawase et al., 1982). Similarly, Prado et al. (2006) achieved the preparation of these chromenes via an ytterbium triflate-catalysed reaction, indicating versatility in synthesis approaches (Prado, Janin, & Bost, 2006).
Photochromic Properties : The photochromic properties of dimethyl-2H-chromenes have been extensively studied. Maggiani et al. (2000) synthesized dimethyl 6-aryl-2,2-dimethyl-2H-chromene-7,8-dicarboxylates, demonstrating their strong resistance to photodegradation, crucial for applications in photoresponsive materials (Maggiani, Tubul, & Brun, 2000).
Chemical Properties and Applications
Kinetics and Synthesis : The synthesis and kinetic properties of specific chromene derivatives, like dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, have been investigated for their potential in medicinal chemistry. Asheri et al. (2016) provided insights into the reaction mechanism and kinetics, essential for drug development and synthetic chemistry (Asheri, Habibi‐Khorassani, & Shahraki, 2016).
Biological Activities : Chromene derivatives have shown promise in various biological activities. For instance, Iwata et al. (2004) isolated prenylated orcinol derivatives from Rhododendron dauricum, revealing significant inhibition of histamine release, which could be relevant in allergy and inflammation research (Iwata, Wang, Yao, & Kitanaka, 2004).
Innovative Developments and Future Potential
Advanced Synthesis Techniques : Recent advancements in synthesizing chromene derivatives have been made, like the development of a gram-scale synthetic route to chromene-type xanthones by Xu et al. (2020), highlighting the compound's potential in pharmaceuticals (Xu, Sha, & Wu, 2020).
Photochromism and Material Science : Hobley et al. (2000) studied the photochromism of chromene crystals, indicating potential applications in material science and photoreactive materials (Hobley et al., 2000).
特性
IUPAC Name |
2,2-dimethyl-6-(4,4,4-trifluorobutoxy)chromene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3O2/c1-14(2)8-6-11-10-12(4-5-13(11)20-14)19-9-3-7-15(16,17)18/h4-6,8,10H,3,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAELHYITLRGWSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)OCCCC(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-6-(4,4,4-trifluorobutoxy)-2H-chromene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




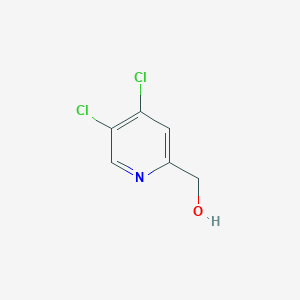
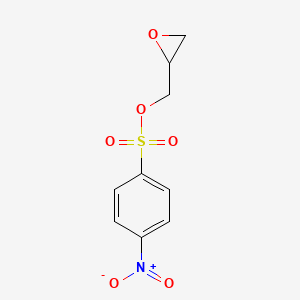
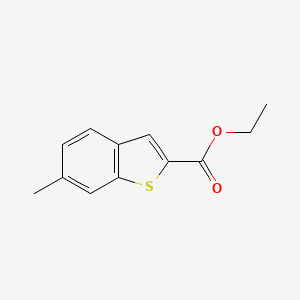
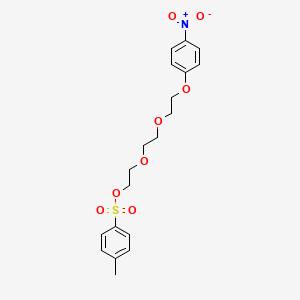
![2-((6R)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(4-hydroxyphenyl)acetamide](/img/structure/B3179679.png)

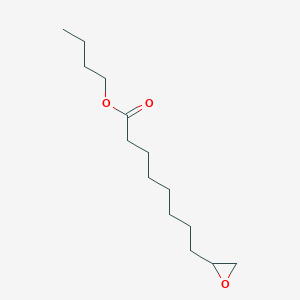
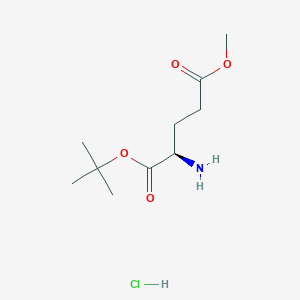
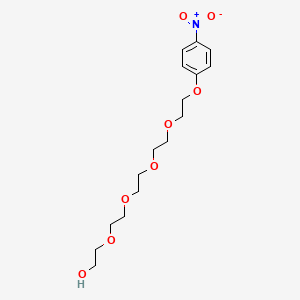
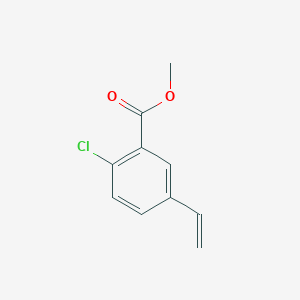

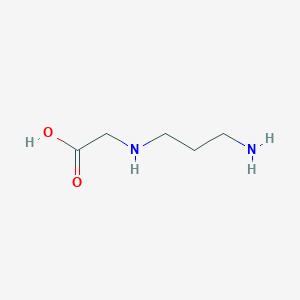
![(3-Benzyl-3-azabicyclo[4.1.0]heptan-1-yl)methanol](/img/structure/B3179753.png)